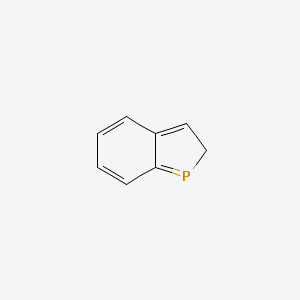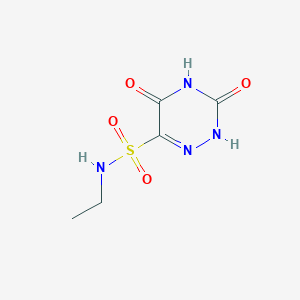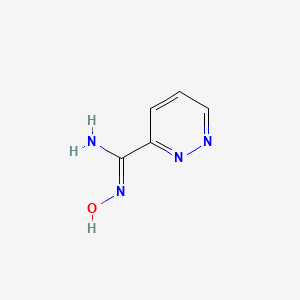
N'-Hydroxypyridazine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxypyridazine-3-carboximidamide is a heterocyclic compound with the molecular formula C5H6N4O It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxypyridazine-3-carboximidamide typically involves the reaction of pyridazine derivatives with hydroxylamine. One common method is the reaction of pyridazine-3-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N’-Hydroxypyridazine-3-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxypyridazine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-hydroxypyridazine-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N’-hydroxypyridazine-3-carboxylic acid.
Reduction: N’-aminopyridazine-3-carboximidamide.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxypyridazine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of N’-Hydroxypyridazine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups allow the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-Hydroxypyridine-3-carboximidamide
- 3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
N’-Hydroxypyridazine-3-carboximidamide is unique due to its specific arrangement of functional groups and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and form stable derivatives further enhances its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
90993-48-9 |
|---|---|
Molekularformel |
C5H6N4O |
Molekulargewicht |
138.13 g/mol |
IUPAC-Name |
N'-hydroxypyridazine-3-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-2-1-3-7-8-4/h1-3,10H,(H2,6,9) |
InChI-Schlüssel |
LBSHOOOWNKXYFQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NN=C1)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=NN=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


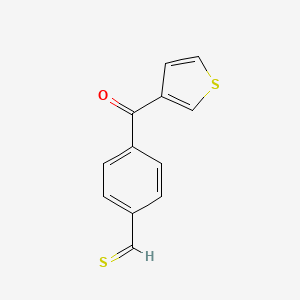
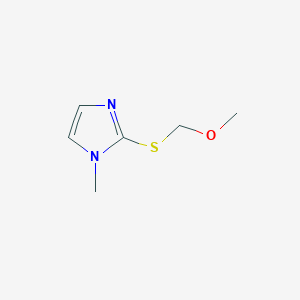
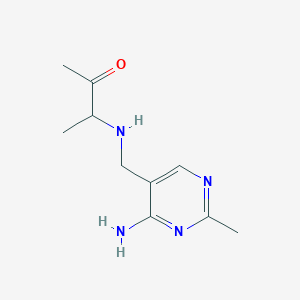
![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
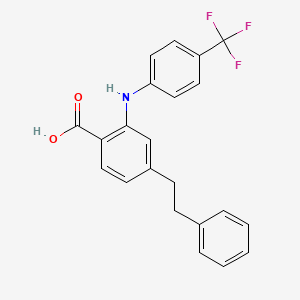

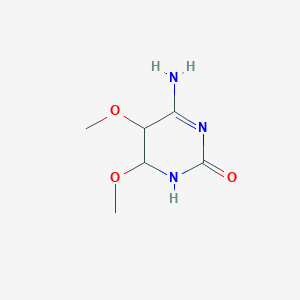
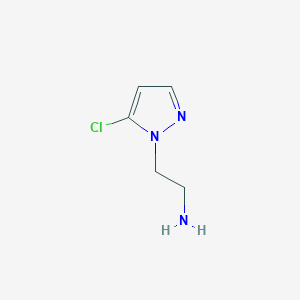
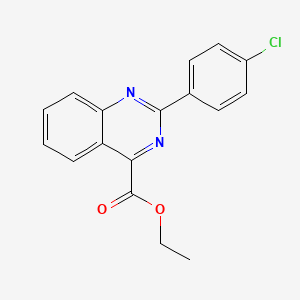
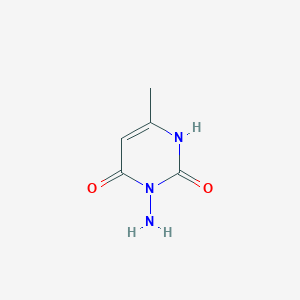

![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
